molecular formula C21H25NO B11387251 1-(1-Azabicyclo[2.2.2]oct-3-yl)-1,2-diphenylethanol

1-(1-Azabicyclo[2.2.2]oct-3-yl)-1,2-diphenylethanol

Cat. No.: B11387251
M. Wt: 307.4 g/mol
InChI Key: OZLFWGFNBXLDCI-UHFFFAOYSA-N
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Description

1-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethan-1-ol hydrochloride is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system fused with a phenylethanol moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Bicyclic Ring System: The bicyclic ring system can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions to form the desired bicyclic structure.

    Attachment of the Phenylethanol Moiety: The phenylethanol moiety is then introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to facilitate the substitution process.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid. This step ensures the compound is in a stable and easily handled form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethanol moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives

Scientific Research Applications

1-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in enzyme activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-azabicyclo[2.2.2]octan-3-one: This compound shares the bicyclic ring system but lacks the phenylethanol moiety.

    2-azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure.

    8-azabicyclo[3.2.1]octane: A compound with a similar bicyclic core but different substituents.

Uniqueness

1-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethan-1-ol hydrochloride is unique due to its combination of a bicyclic ring system with a phenylethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-yl)-1,2-diphenylethanol

InChI

InChI=1S/C21H25NO/c23-21(19-9-5-2-6-10-19,15-17-7-3-1-4-8-17)20-16-22-13-11-18(20)12-14-22/h1-10,18,20,23H,11-16H2

InChI Key

OZLFWGFNBXLDCI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C(CC3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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